N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide
Description
This compound features a benzothiazole core substituted at position 6 with a carboxamide group. The side chain comprises a tetrahydropyran (oxane) ring substituted at position 4 with a phenylsulfanyl group and a methyl linker bridging to the benzothiazole. The phenylsulfanyl moiety (S–Ph) confers moderate lipophilicity, while the oxane ring introduces conformational rigidity. This structure is distinct from sulfonyl (SO₂–Ph) or sulfamoyl (NHSO₂–Ph) derivatives, which are more polar and electron-withdrawing .
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(15-6-7-17-18(12-15)25-14-22-17)21-13-20(8-10-24-11-9-20)26-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJYRNOLBNUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the phenylsulfanyl group and the oxane ring. Common reagents used in these reactions include sulfur-containing compounds, aromatic amines, and oxane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The final product is typically purified using methods like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole core or the oxane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzothiazole core can produce different benzothiazoline derivatives.
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The phenylsulfanyl group and oxane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Core Heterocycles :
- The benzothiazole-carboxamide core is shared across analogs , but substituents vary significantly. The oxane ring in the target compound may enhance metabolic stability compared to linear chains (e.g., 4-PSB-2) or planar heterocycles (e.g., oxadiazole in ).
Sulfur-Containing Groups: Phenylsulfanyl (S–Ph): Present in the target compound and 4-PSB-2. Sulfonyl (SO₂–Ph): Found in , increases polarity and electron-withdrawing effects, which may influence receptor binding or enzymatic interactions.
Synthetic Routes :
Table 2: Reported Activities of Related Compounds
Notable Findings:
- 4-PSB-2: Demonstrates efficacy in reducing neuroinflammation (TNF-α, COX-2, iNOS) and improving synaptic plasticity in Alzheimer’s disease (AD) models.
- Benzothiazole Analogs : Compounds with sulfonyl/sulfamoyl groups (e.g., ) are theorized to target enzymes or receptors due to their electron-deficient sulfur moieties.
Discussion of Divergences and Limitations
- Structural vs. Functional Gaps : While 4-PSB-2 shares the phenylsulfanyl group with the target compound, its ketone structure and lack of a benzothiazole core limit direct comparability .
Biological Activity
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiazole moiety : Known for its diverse biological activities, including anticancer properties.
- Phenylsulfanyl group : May enhance lipophilicity and bioactivity.
- Oxane ring : Contributes to the compound's conformational flexibility and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 296.36 g/mol.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
In vitro assays demonstrated that modifications on the benzothiazole core can enhance cytotoxicity against these cancer cells. For example, a derivative exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell cycle arrest.
- Modulation of inflammatory cytokines : Similar compounds have been shown to decrease levels of IL-6 and TNF-α, which are critical in tumor progression and metastasis.
Cardiovascular Effects
Research has also explored the cardiovascular implications of benzothiazole derivatives. A study involving perfusion pressure measurements in isolated rat heart models suggested that certain derivatives could decrease coronary resistance, potentially through the inhibition of L-type calcium channels. This mechanism could translate into beneficial effects for conditions such as hypertension and heart failure .
Data Summary
| Activity | Cell Line/Model | Effect | Reference |
|---|---|---|---|
| Anticancer | A431 | Inhibition of proliferation | |
| Anticancer | A549 | Induction of apoptosis | |
| Cardiovascular | Isolated rat heart model | Decrease in perfusion pressure |
Case Studies
- In Vitro Study on Cancer Cells : A derivative similar to this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and migration, suggesting potential for further development as an anticancer agent.
- Cardiovascular Study : In an experiment assessing the effects on coronary resistance using isolated rat hearts, a significant reduction in perfusion pressure was noted with certain benzothiazole derivatives. This suggests a promising avenue for treating cardiovascular diseases through calcium channel modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
